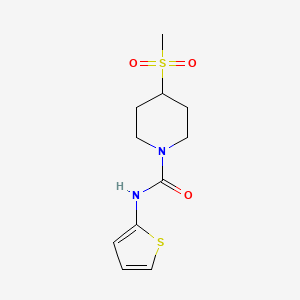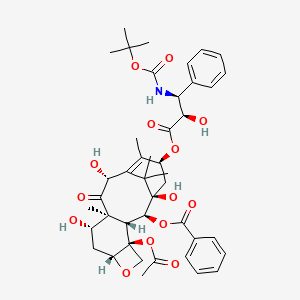![molecular formula C21H20FN3O3 B2617691 4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-13-3](/img/structure/B2617691.png)
4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleobases uracil, thymine, and cytosine, which are components of RNA and DNA .
Molecular Structure Analysis
The molecular structure of pyrimidines consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The specific compound you mentioned also contains additional functional groups attached to the pyrimidine ring, including an ethoxyphenyl group, a fluorobenzyl group, and a tetrahydro-1H-pyrrolo group.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including nitration reactions . The specific reactivity of your compound would depend on the additional functional groups present and their positions on the pyrimidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidines are relatively stable and soluble in water . The additional functional groups in your compound would likely influence its properties, potentially affecting its solubility, stability, and reactivity.科学的研究の応用
Electron Transport Layers in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone, known for its electron-deficient nature and planar structure, has been synthesized. This compound exhibits high conductivity and electron mobility, making it an effective electron transport layer (ETL) in inverted polymer solar cells, leading to improved power conversion efficiency (PCE) (Hu et al., 2015).
Larvicidal Activity of Pyrimidine Derivatives
A series of pyrimidine derivatives linked with morpholinophenyl groups were synthesized and tested for larvicidal activity against third instar larvae. The presence of electron-withdrawing groups attached to the benzyl ring enhanced their activity, demonstrating the potential of pyrimidine derivatives in pest control applications (Gorle et al., 2016).
Herbicidal Activities of Pyrimidine-dione Compounds
The synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and their evaluation for herbicidal activity revealed significant efficacy against Brassica napus, indicating the utility of pyrimidine-dione derivatives in agricultural chemical research (Huazheng, 2013).
Optoelectronic Applications
Symmetrically substituted diketopyrrolopyrrole derivatives were synthesized under mild conditions, showing potential application in the synthesis of novel organic optoelectronic materials. These derivatives exhibit gradual red-shift with increasing electron-donating strength of the substituent, highlighting their utility in developing advanced materials for optoelectronic devices (Zhang et al., 2014).
作用機序
特性
IUPAC Name |
4-(4-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-28-16-9-5-14(6-10-16)19-18-17(23-21(27)24-19)12-25(20(18)26)11-13-3-7-15(22)8-4-13/h3-10,19H,2,11-12H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIRWGJJSOTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


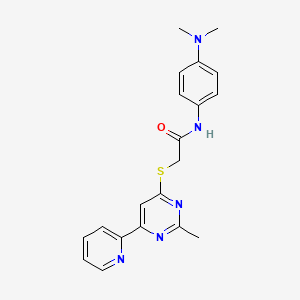

![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)
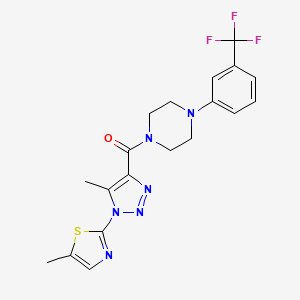
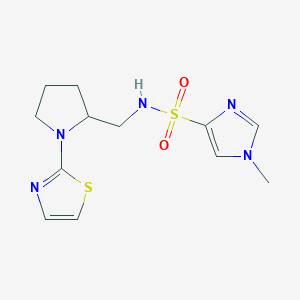
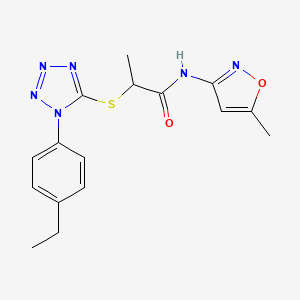
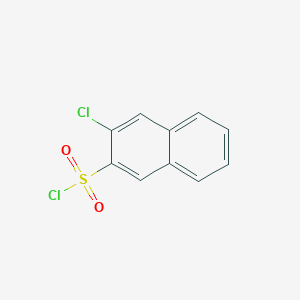
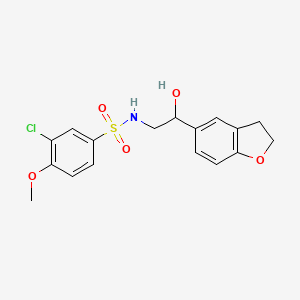

![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)
